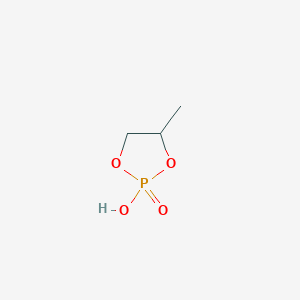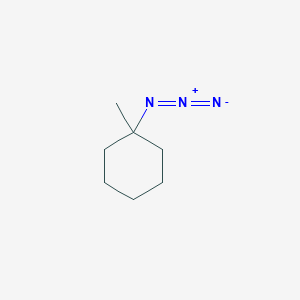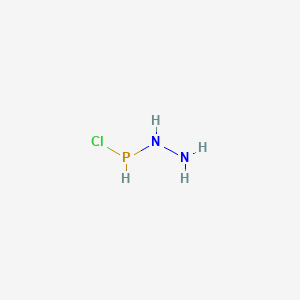
Phosphonohydrazidous chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonohydrazidous chloride is a chemical compound that contains phosphorus, nitrogen, hydrogen, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonohydrazidous chloride can be synthesized through several methods. One common approach involves the reaction of phosphonic acid derivatives with hydrazine in the presence of a chlorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonohydrazidous chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonohydrazidous oxide.
Reduction: Reduction reactions can convert it into phosphonohydrazidous hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various phosphonohydrazidous derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Phosphonohydrazidous chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphonohydrazidous chloride involves its interaction with molecular targets through the formation of covalent bonds. It can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved in its reactivity include the formation of intermediate complexes that facilitate the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Phosphonohydrazidous chloride can be compared with other similar compounds, such as:
Phosphonohydrazidous oxide: Similar in structure but differs in oxidation state.
Phosphonohydrazidous hydride: A reduced form with different reactivity.
Phosphonohydrazidous bromide: Similar but contains bromine instead of chlorine.
These compounds share some reactivity patterns but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
14939-31-2 |
|---|---|
Formule moléculaire |
ClH4N2P |
Poids moléculaire |
98.47 g/mol |
Nom IUPAC |
chlorophosphanylhydrazine |
InChI |
InChI=1S/ClH4N2P/c1-4-3-2/h3-4H,2H2 |
Clé InChI |
FMHRVEGXXKWBOW-UHFFFAOYSA-N |
SMILES canonique |
NNPCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



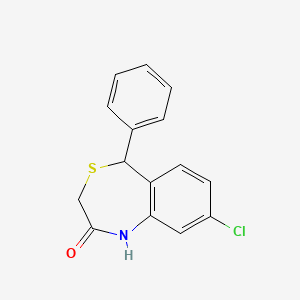
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
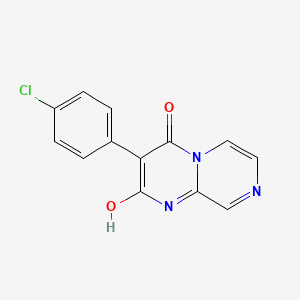
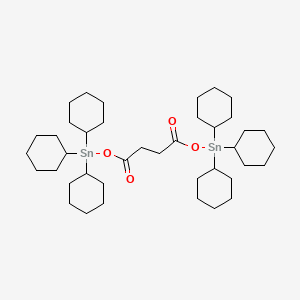
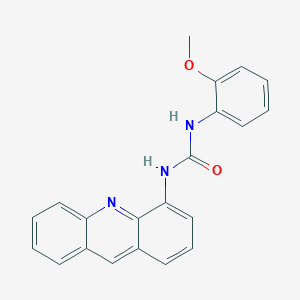
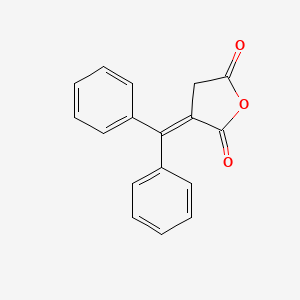
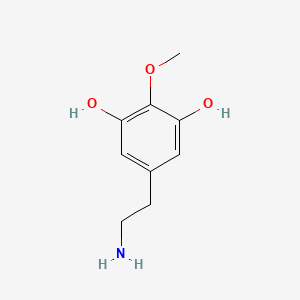

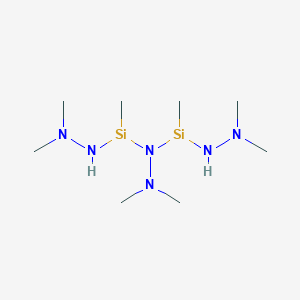

![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
